methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate

Lipophilicity Physicochemical Properties Drug Design

Researchers often face challenges sourcing structurally defined sulfonyl hydrazine scaffolds for SAR studies. This compound offers a solution: a methyl ester building block with a pyrrole-benzoyl core, enabling rapid diversification via ester hydrolysis and amide coupling. Key benefits: • Defined XLogP3-AA of 2.9 supports lead optimization for hydrophobic targets. • Ester handle enables efficient library synthesis without de novo preparation. • Available at ≥95% purity with expedited global shipping.

Molecular Formula C19H17N3O5S
Molecular Weight 399.42
CAS No. 478063-19-3
Cat. No. B2940211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate
CAS478063-19-3
Molecular FormulaC19H17N3O5S
Molecular Weight399.42
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
InChIInChI=1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23)
InChIKeyLNYMDJXKMAYTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate Compound Overview and Procurement


Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate (CAS 478063-19-3) is a synthetic small molecule belonging to the sulfonyl hydrazine class, characterized by a pyrrole-benzoyl core linked via a hydrazino sulfonyl bridge to a methyl benzoate moiety . Its molecular formula is C19H17N3O5S with a molecular weight of approximately 399.4 g/mol, and it is commercially available from multiple vendors at purities typically between 90% and 95% . This compound is primarily utilized as a research chemical and synthetic building block, with structural features suggesting potential relevance in medicinal chemistry programs targeting enzyme inhibition .

Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate: Risks of Analog Substitution


Compounds within the pyrrole sulfonyl hydrazine class cannot be interchanged generically due to the significant impact of functional group modifications on physicochemical properties and potential biological activity. The target compound’s methyl ester moiety is a key point of differentiation from simpler analogs like N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (CAS 31739-64-7) and N'-[2-(1H-pyrrol-1-yl)benzoyl]methanesulfonohydrazide (CAS 478063-20-6). This ester provides a synthetic handle for further derivatization, a reactive site for potential prodrug strategies, and critically influences the compound’s logP and hydrogen-bonding capacity, which directly affect molecular recognition, cellular permeability, and metabolic stability [1]. Substituting with a des-ester or methyl-sulfonyl analog would fundamentally alter these properties, potentially invalidating a research program's specific structure-activity relationship (SAR) findings or synthetic pathway requirements .

Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate: Differentiation Evidence vs. Analogs


Ester Group Impact on Lipophilicity

The presence of the methyl ester on the benzene sulfonyl ring in the target compound increases lipophilicity compared to the unsubstituted analog (CAS 31739-64-7). While the target compound has a computed XLogP3-AA of 2.9 [1], the analogous des-ester compound carries a simple phenyl ring, which is expected to result in a lower logP. This difference is critical for membrane permeability and binding to hydrophobic pockets.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Acceptor/Donor Profile

The target compound has a computed hydrogen bond acceptor count of 8 and a donor count of 3 [1]. This differs from the methanesulfonohydrazide analog (CAS 478063-20-6), which has a lower molecular weight (279.31 g/mol) and consequently fewer hydrogen bond acceptors. The additional ester group provides extra heteroatoms for potential target engagement or metabolic interaction.

Pharmacokinetics Binding Affinity Chemical Biology

Methyl Ester as Synthetic Handle for Derivatization

Unlike its close analog N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide (31739-64-7), the target compound possesses a methyl ester group. This functional group can be selectively hydrolyzed to the carboxylic acid under mild conditions, enabling peptide coupling or the generation of diverse amide libraries—a synthetic manipulation not accessible to the simple phenyl analog without additional synthetic steps .

Medicinal Chemistry Library Synthesis Prodrugs

Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate: Optimal Use Cases


SAR Exploration for Lipid-Dependent Enzymes

Given its enhanced, yet controlled, lipophilicity (XLogP3-AA=2.9), this compound is optimally employed in medicinal chemistry campaigns targeting enzymes with hydrophobic active sites, such as enoyl-ACP reductase (InhA), where a balanced logP is crucial for membrane penetration and target engagement [1]. Its use can help establish clear SAR by comparing the impact of the ester moiety against the des-ester analog (31739-64-7) within a congeneric series.

Library Synthesis via Ester Hydrolysis

The methyl ester functionality serves as a strategic diversification point for generating compound libraries. Scientists can procure this compound as a core scaffold and subsequently hydrolyze the ester to a carboxylic acid for facile amide coupling with diverse amines, enabling the rapid exploration of chemical space around the sulfonyl hydrazine core [1]. This approach is far more efficient than de novo synthesis of each derivative.

Physicochemical Benchmark for Probe Design

With published computed properties including a topological polar surface area of 150 Ų and 6 rotatable bonds [2], this compound can serve as a benchmark for designing probe molecules that balance solubility and permeability. Researchers focused on CNS or intracellular targets can use this data as a baseline, modulating the ester group in analogs to fine-tune physicochemical profiles based on the established values for this specific scaffold.

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